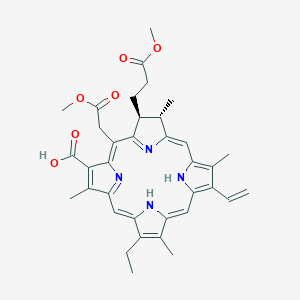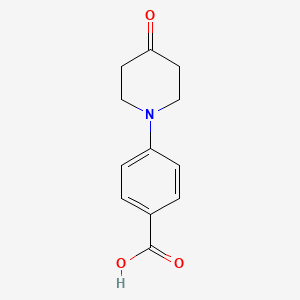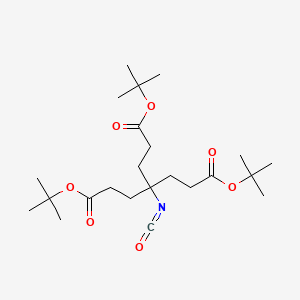
Weisocyanate
描述
Weisocyanate is a useful research compound. Its molecular formula is C23H39NO7 and its molecular weight is 441.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Isocyanates, such as Methyl isocyanate, are organic compounds that contain the isocyanate group (-N=C=O) . They are extensively used in the production of polyurethanes, which are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation . The primary targets of isocyanates are hydroxyl-containing compounds, such as alcohols or water .
Mode of Action
The mode of action of isocyanates involves their reaction with hydroxyl-containing compounds to form carbamates and ureas . This reaction can proceed by three fundamental mechanisms depending on the acidity and nucleophilicity of the hydroxyl-containing compound and the basicity of the catalyst . For example, less acidic, stronger nucleophilic compounds, such as aromatic amines, are added directly to the isocyanate followed by base-catalysed proton transfer in the resulting adduct .
Biochemical Pathways
The biochemical pathways affected by isocyanates involve the formation of carbamates and ureas through the reaction of isocyanates with hydroxyl-containing compounds . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Result of Action
The result of the action of isocyanates is the formation of polyurethanes, which are known for their excellent mechanical, chemical, and physical properties, mainly abrasion resistance, durability, and tensile strength . Polyurethanes can be found in a variety of forms, such as solid products, foams, paints, varnishes, adhesives, and impregnations .
Action Environment
The action of isocyanates can be influenced by environmental factors. For instance, the sensitivity of isocyanates towards moisture makes prolonged storage of these compounds unfeasible . Moreover, environmental concerns about fossil-based isocyanates have led to investigations on their green counterparts .
生化分析
Biochemical Properties
Weisocyanate is known for its unique biochemical properties . It is closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear . These properties allow this compound to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes . It is known to interact with cellular components, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Weisocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . This reactivity allows this compound to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Factors such as the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies can influence these temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that there can be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways . It can interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . This could involve interaction with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
Factors such as targeting signals or post-translational modifications could potentially direct it to specific compartments or organelles .
属性
IUPAC Name |
ditert-butyl 4-isocyanato-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO7/c1-20(2,3)29-17(26)10-13-23(24-16-25,14-11-18(27)30-21(4,5)6)15-12-19(28)31-22(7,8)9/h10-15H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIAIBCWADDXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


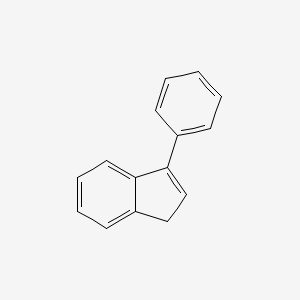
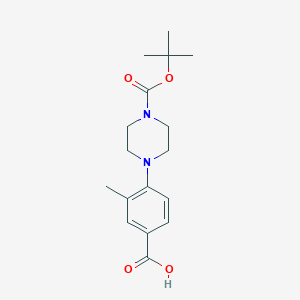
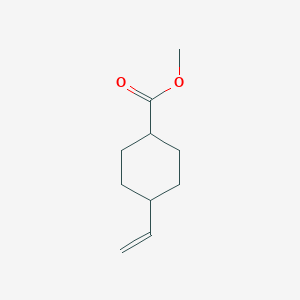
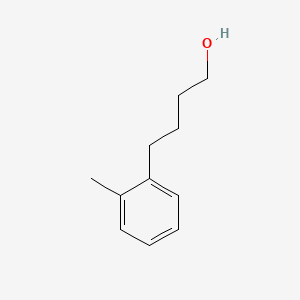
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B3113642.png)
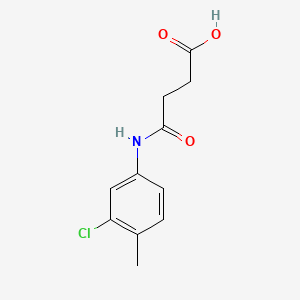
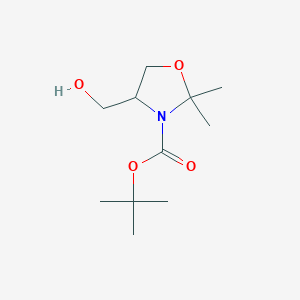
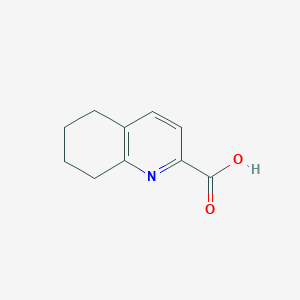
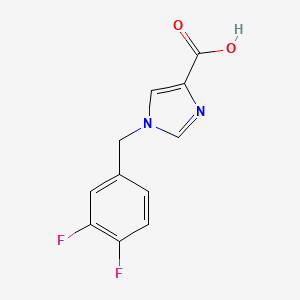
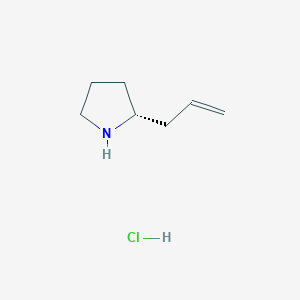
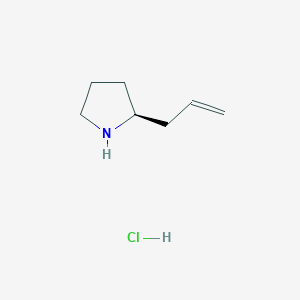
![Spiro[2.4]heptan-5-ol](/img/structure/B3113697.png)
